molecular formula C11H12N2O4 B8318944 (3-Hydroxypyrrolidin-1-yl)-(3-nitrophenyl)methanone

(3-Hydroxypyrrolidin-1-yl)-(3-nitrophenyl)methanone

Cat. No.: B8318944
M. Wt: 236.22 g/mol
InChI Key: AKVZIKZSMIOLQA-UHFFFAOYSA-N
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Description

(3-Hydroxypyrrolidin-1-yl)-(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C11H12N2O4 and its molecular weight is 236.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

(3-hydroxypyrrolidin-1-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C11H12N2O4/c14-10-4-5-12(7-10)11(15)8-2-1-3-9(6-8)13(16)17/h1-3,6,10,14H,4-5,7H2

InChI Key

AKVZIKZSMIOLQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.22 g of triethylamine (20 mmol), followed by 1.74 g of pyrrolidin-3-ol (20 mmol), were added to a solution of 3.71 g of 3-nitrobenzoyl chloride (20 mmol) in 40 ml of dichloromethane cooled to 0° C. The reaction medium was stirred at ambient temperature for 2 hours and was then diluted with 50 ml of dichloromethane. The organic phase was washed with 50 ml of a 1 N hydrochloric acid solution and then with 50 ml of a saturated sodium hydrogen carbonate solution, dried over magnesium sulfate and evaporated. 3.78 g of (3-hydroxypyrrolidin-1-yl)-(3-nitrophenyl)methanone were obtained and used without purification in the next step. Yield=80%.
Quantity
2.22 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
3.71 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

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